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molecular formula C20H24N2O5 B8807475 (2-(2-BENZYLOXYCARBONYLAMINO-ETHOXY)-ETHYL)-CARBAMIC ACID BENZYL ESTER CAS No. 71347-90-5

(2-(2-BENZYLOXYCARBONYLAMINO-ETHOXY)-ETHYL)-CARBAMIC ACID BENZYL ESTER

Cat. No. B8807475
M. Wt: 372.4 g/mol
InChI Key: WHDWFMZBTHOBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05914313

Procedure details

A solution of 3.5 grams (3.31 mmol) of 1-[4,5-dihydroxy-N2 -(4-octyloxybenzoyl)ornithine]-5-(3-hydroxyglutamine)-6-(3-hydroxyproline) echinocandin B, 16.13 grams (82.7 mmol) 2-(N-benzyloxycarbonylamino)ethanol and 768 milligrams (3.31 mmol) of (1S)-(+)-10-camphorsulfonic acid in 120 mL of anhydrous dixane and 12 mL of anhydrous N,N-dimethylformamide was stirred at 25° C. The reaction was monitored by analytical HPLC using "ZORBAX" RX-C18 column and a solvent system of 55% CH3CN/H2O at a flow rate of 1.5 mL/min with UV detection at 210 and 277 nm. After about 20 hours >95 percent conversion to product (tR =3.76 min) was noted. The reaction mixture was neutralized by the addition of 3.5 mL of 1M NaHCO3 and then diluted with 135 mL of H2O. The resulting solution was filtered and the filtrate pump-injected onto a "DELTA-PAK" C18 cartridge column (47 mm×30 cm) and eluted using step gradient (45-55% CH3CN/H2O) elution at a flow rate of 50 mL/min. The appropriate fractions were combined, diluted with 250 milliliters of water and the product recovered by solid-phase extraction using the same column in 5% CH3CN/H2O. The extracted material was pump-injected onto the column, then eluted with 95% CH3CN/H2O, the product containing eluates pooled, concentrated and lyophilized to obtain the N-benzyloxycarbonylaminoethyl ether intermediate in a yield of 2.3 grams (56%) as a white amorphous solid: HPLC assay at 210 nm >97% product. Mass spectrum: (FAB) 1242.7 (M+Li)+
[Compound]
Name
1-[4,5-dihydroxy-N2 -(4-octyloxybenzoyl)ornithine] 5-(3-hydroxyglutamine) 6-(3-hydroxyproline) echinocandin B
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
16.13 g
Type
reactant
Reaction Step One
Quantity
768 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
135 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][CH2:12][CH2:13][OH:14])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C@:15]12([CH2:25]S(O)(=O)=O)C(C)(C)[CH:19]([CH2:20][CH2:21]1)[CH2:18][C:16]2=O.[CH3:30][N:31](C)[CH:32]=[O:33].[C:35]([O-])(O)=O.[Na+].[OH2:40]>CC#N.O>[CH2:25]([O:40][C:32]([NH:31][CH2:30][CH2:35][O:14][CH2:13][CH2:12][NH:11][C:9]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:10])=[O:33])[C:15]1[CH:16]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:3.4,6.7|

Inputs

Step One
Name
1-[4,5-dihydroxy-N2 -(4-octyloxybenzoyl)ornithine] 5-(3-hydroxyglutamine) 6-(3-hydroxyproline) echinocandin B
Quantity
3.5 g
Type
reactant
Smiles
Name
Quantity
16.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCCO
Name
Quantity
768 mg
Type
reactant
Smiles
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
Quantity
12 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
135 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
WASH
Type
WASH
Details
the filtrate pump-injected onto a "DELTA-PAK" C18 cartridge column (47 mm×30 cm) and eluted
WASH
Type
WASH
Details
step gradient (45-55% CH3CN/H2O) elution at a flow rate of 50 mL/min
ADDITION
Type
ADDITION
Details
diluted with 250 milliliters of water
CUSTOM
Type
CUSTOM
Details
the product recovered by solid-phase extraction
WASH
Type
WASH
Details
eluted with 95% CH3CN/H2O
ADDITION
Type
ADDITION
Details
the product containing eluates
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3.76 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NCCOCCNC(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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